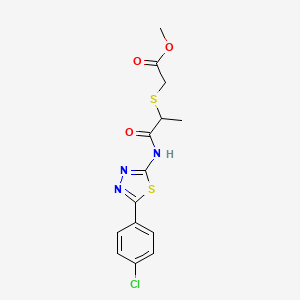

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide often involves multi-step reactions, starting from basic thiadiazole derivatives. For instance, novel thiadiazole derivatives can be synthesized by reacting potassium thiocyanate in ethanol with various bromides and amines, leading to compounds with antimicrobial activities (Kaneria et al., 2016). Similar synthetic routes can be seen in the production of other thiadiazole compounds, indicating a versatile approach to introducing different substituents to the thiadiazole ring, which can significantly alter the compound's properties and activities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including those similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide, can be complex. The presence of various substituents such as bromobenzyl and chlorobenzamide groups influences the overall molecular conformation and intermolecular interactions. Crystal structure analysis of thiadiazole compounds reveals the significance of these substituents in stabilizing the molecular structure through hydrogen bonding and π-π interactions, contributing to the compound's solid-state properties (Sowmya et al., 2020).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions that highlight their reactivity and functional versatility. These reactions include nucleophilic substitution, where bromo derivatives react with nucleophiles to introduce different functional groups, and reduction reactions that alter the thiadiazole core's electronic and structural properties. Such transformations are crucial for modifying the compound's biological activity and solubility (Mataka et al., 1992).

Physical Properties Analysis

The physical properties of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide and related compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The arrangement of atoms and the presence of specific functional groups determine these properties, which are critical for the compound's application in various fields. Studies on similar compounds provide insights into how structural modifications can affect physical properties, aiding in the design of derivatives with desirable characteristics.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, stability, and interaction with biological targets, are determined by the compound's specific functional groups and molecular architecture. The introduction of bromobenzyl and chlorobenzamide groups, for instance, can enhance the compound's ability to interact with specific receptors or enzymes, influencing its biological activity. Research into the synthesis and characterization of these compounds provides valuable information on how to tailor their chemical properties for specific applications (Tam et al., 2010).

科学的研究の応用

Photodynamic Therapy Applications

- Zinc Phthalocyanine Derivatives: Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a thiadiazole moiety have been synthesized and characterized for photodynamic therapy applications. Their properties as photosensitizers are useful in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

- Schiff Bases Derived from 1,3,4-Thiadiazole: Schiff bases derived from 1,3,4-thiadiazole have shown significant antimicrobial activity and DNA protective ability against oxidative damage. Some of these compounds have also exhibited cytotoxicity against cancer cell lines (Gür et al., 2020).

Antimicrobial Activity

- Synthesis of Thiadiazole Derivatives: A study on the synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing a thiadiazole ring has been conducted. These derivatives were effective against various bacteria (Menteşe, Ülker, & Kahveci, 2015).

Inhibitors of Staphylococcus aureus Sortase A

- Inhibitory Properties of Thiadiazoles: Thiadiazoles have been identified as inhibitors of Staphylococcus aureus sortase A, an enzyme critical for bacterial infection and virulence. A specific compound, N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide, was found to be a potent inhibitor (Wehrli et al., 2019).

Anticancer Agents

- Design and Synthesis of Novel Thiadiazole Derivatives: A series of novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer activities. Some compounds showed promising effects against various human tumor cell lines (Almasirad et al., 2016).

特性

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClN3OS2/c17-12-6-4-10(5-7-12)9-23-16-21-20-15(24-16)19-14(22)11-2-1-3-13(18)8-11/h1-8H,9H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFQRFLHINQBLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide](/img/structure/B2483609.png)

amine hydrochloride](/img/structure/B2483612.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2483613.png)

![4-Methyl-2-piperidin-4-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine;dihydrochloride](/img/structure/B2483614.png)

![2,10-Dioxadispiro[2.0.44.43]dodecane](/img/structure/B2483617.png)

![(2-(4-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2483619.png)

![2,3-Dihydrofuro[2,3-b]quinolin-4-amine](/img/structure/B2483621.png)

![Ethyl 3-[[6-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2483623.png)

![Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2483630.png)